Boc-Phe-OBzl chemical structure and molecular weight
Boc-Phe-OBzl chemical structure and molecular weight
An In-Depth Technical Guide to N-α-Boc-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl) for Peptide Synthesis
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl), a critical building block for researchers, chemists, and professionals engaged in peptide synthesis and drug development. We will explore its chemical properties, its strategic role in synthetic methodologies, and provide validated protocols for its application.
Introduction: The Strategic Importance of Boc-Phe-OBzl
In the intricate field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Unwanted side reactions at the reactive amino (N-terminus) and carboxylic acid (C-terminus) groups can lead to a mixture of products, significantly reducing the yield of the target peptide. Boc-Phe-OBzl is a strategically modified derivative of the amino acid L-phenylalanine, designed to prevent these issues.
It features two key protecting groups:
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The Boc (tert-Butoxycarbonyl) group: This moiety masks the N-terminal amine, preventing it from forming undesired amide bonds. Its key advantage is its lability under mild acidic conditions, which do not affect other protecting groups or the peptide backbone.[1]
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The Benzyl (Bzl) ester: This group protects the C-terminal carboxylic acid, preventing it from reacting out of sequence. It is stable to the acidic conditions used for Boc removal but can be cleaved under different, orthogonal conditions, typically catalytic hydrogenation.[1]
This dual-protection scheme allows for the controlled, directional, and stepwise construction of peptide chains, making Boc-Phe-OBzl an invaluable reagent in solution-phase and solid-phase peptide synthesis (SPPS).[1]
Physicochemical and Structural Properties
The fundamental characteristics of Boc-Phe-OBzl are summarized below, providing essential data for experimental design and execution.
Chemical Structure
The molecule consists of a central L-phenylalanine core, with its amino group protected by a Boc group and its carboxylic acid protected as a benzyl ester.
Caption: Chemical structure of Boc-Phe-OBzl.
Quantitative Data Summary
| Property | Value | Source |
| Full Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester | [1] |
| CAS Number | 66617-58-1 | [1][2] |
| Molecular Formula | C₂₁H₂₅NO₄ | [1] |
| Molecular Weight | 355.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Boiling Point | 500.2°C at 760 mmHg | [1] |
| Storage | Room temperature, in an inert atmosphere | [1][3] |
The Boc Strategy in Peptide Synthesis Workflow
The use of Boc-Phe-OBzl is central to the "Boc strategy" of peptide synthesis. The process is cyclic, involving a deprotection step followed by a coupling step. This ensures that only one amino acid is added at a time, in the correct orientation.
The causality behind this workflow is rooted in the differential stability of the protecting groups. The Boc group is designed to be easily removed without affecting the benzyl ester or other potential protecting groups on amino acid side chains. This orthogonality is the cornerstone of modern peptide synthesis.
Caption: The Boc-SPPS cycle using Boc-Phe-OBzl.
Key Experimental Protocols
The following protocols are foundational for the use of Boc-Phe-OBzl. They are designed as self-validating systems; success is typically monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of the product.
Protocol 1: Boc Group Deprotection
This procedure removes the N-terminal Boc group to generate the free amine, L-Phenylalanine benzyl ester, which is typically isolated as a hydrochloride salt for stability.
Rationale: A solution of strong acid in an anhydrous organic solvent provides the protons necessary to catalytically cleave the acid-labile Boc group. Dioxane and diethyl ether are used to ensure the product precipitates as a clean salt.[3]
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Materials:
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Boc-Phe-OBzl (1 equivalent)
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4 M HCl in 1,4-Dioxane
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Anhydrous Diethyl Ether or Hexane
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Reaction flask with magnetic stirrer
-
-
Procedure:
-
Dissolve Boc-Phe-OBzl (e.g., 12.8 g, 36 mmol) in a minimal amount of a suitable solvent. A solution of 2 M HCl in ether (90 mL) and 4 M HCl in dioxane (18 mL) can be used directly as the solvent system.[3]
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Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC until the starting material is fully consumed (typically several hours to overnight).[3]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether or hexane (e.g., 100 mL) to induce precipitation of the product.[3]
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Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
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The product, L-phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl), is obtained as a white powder.[3] A typical yield is around 76%.[3]
-
Protocol 2: Peptide Bond Formation (Coupling)
This protocol describes the coupling of a new Boc-protected amino acid to the free amine of H-Phe-OBzl generated in the previous step.
Rationale: Carbodiimides like Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid of the incoming amino acid, making it highly susceptible to nucleophilic attack by the free amine of the phenylalanine ester. 1-Hydroxybenzotriazole (HOBt) is included to suppress side reactions and minimize racemization.[4]
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Materials:
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H-Phe-OBzl·HCl (1 equivalent)
-
Boc-protected amino acid (Boc-AA-OH) (1-1.2 equivalents)
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DCC (1.1 equivalents)
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HOBt (1.1 equivalents)
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A tertiary base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 equivalent, to neutralize the HCl salt)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend H-Phe-OBzl·HCl in anhydrous DCM. Add 1 equivalent of DIPEA and stir for 10-15 minutes to generate the free amine in situ.
-
In a separate flask, dissolve the Boc-AA-OH and HOBt in anhydrous DCM.
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Add the DCC solution to the Boc-AA-OH/HOBt mixture and stir for 5-10 minutes at 0°C (ice bath).
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Add this activated mixture to the solution containing the free H-Phe-OBzl.
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Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
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Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide (Boc-AA-Phe-OBzl).
-
Protocol 3: C-Terminal Benzyl Ester Cleavage
This final deprotection step removes the benzyl ester to reveal the free carboxylic acid of the peptide.
Rationale: Catalytic hydrogenation utilizes a palladium catalyst and a hydrogen source to reductively cleave the C-O bond of the benzyl ester. This method is highly effective and orthogonal to acid-labile (Boc) and base-labile protecting groups.
-
Materials:
-
Peptide-OBzl (1 equivalent)
-
Palladium on carbon (Pd/C, 5-10% w/w)
-
Methanol, Ethanol, or Acetic Acid as solvent
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the benzyl-protected peptide in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the flask with H₂ gas and maintain a positive pressure with a balloon, or use a Parr apparatus.
-
Stir the reaction vigorously at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-24 hours).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent.
-
Evaporate the combined filtrates under reduced pressure to yield the final peptide with a free C-terminus.
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Applications in Research and Drug Development
Boc-Phe-OBzl and its derivatives are fundamental in synthesizing a vast array of bioactive peptides. Phenylalanine is a common residue in neuropeptides, enzyme inhibitors, and antimicrobial peptides. The ability to incorporate it precisely into a sequence is crucial for structure-activity relationship (SAR) studies.[5]
In drug development, peptide-based drugs are a significant class of therapeutics. The robust and well-understood chemistry of building blocks like Boc-Phe-OBzl enables the scalable synthesis required for preclinical and clinical trials.[6] For example, it is a precursor for synthesizing peptide fragments used to study diseases like Alzheimer's or to create novel therapeutic agents.[5]
References
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MySkinRecipes. BOC-PHE-OBZL. [Link]
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Watson International. BOC-PHE-OBZL CAS 66617-58-1. [Link]
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Aapptec Peptides. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. [Link]
-
Ruifu Chemical. H-Phe-OBzl·HCl CAS 2462-32-0 L-Phenylalanine Benzyl Ester Hydrochloride. [Link]
-
MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]
-
Aapptec Peptides. H-Phe-OBzl HCl [2462-32-0]. [Link]
-
National Institutes of Health. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
-
LookChem. Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH. [Link]
